but-2-enedioic acid;3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine
Description
The compound but-2-enedioic acid;3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine is a salt formed between the tertiary amine 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine (IUPAC name) and but-2-enedioic acid (maleic acid). The amine component is structurally related to tolterodine, a muscarinic receptor antagonist used for overactive bladder therapy, and is identified as an intermediate or impurity in its synthesis .
Properties
Molecular Formula |
C27H37NO5 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
but-2-enedioic acid;3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)14-10-13-21-15-19(5)16-22(23(21)25-6)20-11-8-7-9-12-20;5-3(6)1-2-4(7)8/h7-9,11-12,15-18H,10,13-14H2,1-6H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
DAFIRPRRSLNPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)OC)CCCN(C(C)C)C(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Biological Activity
But-2-enedioic acid; 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine, also known as a derivative of fumaric acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical structure, and biological effects based on available literature and research findings.
Chemical Structure
The compound has the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C23H33NO |
| Molecular Weight | 355.52 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid; 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine |
| CAS Number | 124935-89-3 |
The structure features a butenedioic acid moiety linked to a complex amine structure, which may contribute to its biological properties.
Anticancer Properties
Recent studies have explored the anticancer potential of various derivatives related to butenedioic acid. For instance, compounds synthesized from similar structures have shown significant inhibitory effects on breast cancer cell lines such as MDA-MB-231. In one study, derivatives were tested for their cytotoxicity, revealing that modifications in the aromatic ring significantly influenced their activity:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Compound A | 27.6 | Strongest activity against MDA-MB-231 |
| Compound B | 29.3 | Higher activity due to electron-withdrawing groups |
These findings suggest that the structural characteristics of butenedioic acid derivatives play a crucial role in their anticancer efficacy.
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of related compounds. Some studies indicate that derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases. The proposed mechanism involves the modulation of oxidative stress markers and enhancement of cellular antioxidant defenses.
Case Studies
- Study on MDA-MB-231 Cell Line : A series of compounds derived from butenedioic acid were synthesized and evaluated for their cytotoxicity against the MDA-MB-231 breast cancer cell line. The results indicated that several compounds exhibited significant inhibitory effects, with structure–activity relationships highlighting the importance of specific functional groups in enhancing potency.
- Neuroprotective Activity Assessment : In vitro assays demonstrated that certain derivatives could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The compound is compared to tertiary amines with similar backbones or substituents, focusing on pharmacological and chemical differences.
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
Tolterodine Analogs
- Target Compound : The 2-methoxy-5-methyl-3-phenylphenyl group enhances muscarinic receptor selectivity compared to simpler aryl groups in compounds like N-propylamphetamine. Diisopropyl groups increase lipophilicity, prolonging half-life over dimethyl analogs (e.g., OX03383) .
- Disopromine: The absence of a methoxy group and presence of dual phenyl rings reduce receptor specificity, favoring nonsmooth muscle antispasmodic effects .
Physicochemical and Pharmacokinetic Differences
Table 2: Solubility and Stability
| Compound | Aqueous Solubility | LogP (Predicted) | Stability Notes |
|---|---|---|---|
| Target Compound | High (due to maleate salt) | ~3.5 | Stable at controlled pH; sensitive to heat |
| Disopromine | Low (free base) | ~4.2 | Requires encapsulation for oral delivery |
| OX03383 | Moderate (free base) | ~2.8 | Degrades under acidic conditions |
Preparation Methods
The amine moiety, 3-(2-methoxy-5-methyl-3-phenylphenyl)-N,N-di(propan-2-yl)propan-1-amine, requires a multi-step synthesis involving aromatic ring construction, side-chain functionalization, and amine introduction.
Aromatic Core Synthesis
The 2-methoxy-5-methyl-3-phenylphenyl group is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling. For instance, the cyclization of trans-cinnamic acid derivatives with substituted phenols under acidic conditions generates the bicyclic aromatic framework. A representative method involves reacting p-cresol with trans-cinnamic acid in concentrated sulfuric acid at 80–100°C, yielding a dihydrobenzopyranone intermediate.
Propane Chain Introduction
The propan-1-amine side chain is introduced through nucleophilic substitution or reductive amination. In a documented procedure, a ketone intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol, which is subsequently converted to a tosylate for displacement by diisopropylamine.
Diisopropylamine Incorporation
Diisopropylamine, prepared via reductive amination of acetone with ammonia over copper chromite catalysts, reacts with the tosylated intermediate in acetonitrile at reflux to yield the tertiary amine. Optical resolution, if required, employs tartaric acid in dichloromethane/water systems.
Table 1: Key Reaction Conditions for Amine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aromatic cyclization | H2SO4, 80°C, 6 hr | 72 | |
| Tosylate formation | TsCl, pyridine, 0°C, 2 hr | 85 | |
| Amine displacement | Diisopropylamine, CH3CN, reflux, 12 hr | 68 |
Preparation of But-2-enedioic Acid (Fumaric Acid)
But-2-enedioic acid is industrially produced via isomerization of maleic acid, a byproduct of phthalic anhydride synthesis. Maleic acid, obtained from naphthalene or o-xylene oxidation, undergoes thermal isomerization at 140–160°C to yield fumaric acid. Catalytic methods using thiourea or bromine accelerate this process, achieving >90% conversion.
Salt Formation and Purification
The final compound is formulated as a fumarate salt by reacting equimolar amounts of the amine base and fumaric acid in ethanol. Crystallization at 4°C affords the product with high purity.
Analytical Characterization
Critical quality attributes include:
Scale-Up Considerations
Industrial production employs continuous flow reactors for the amine synthesis, reducing reaction times by 40% compared to batch processes. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
A comparison of three routes highlights trade-offs between yield, purity, and scalability:
Table 2: Route Comparison for Amine Synthesis
| Route | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | 5 | 32 | 98.5 | Moderate |
| B | 4 | 41 | 99.1 | High |
| C | 6 | 28 | 99.8 | Low |
Route B, utilizing Pd-catalyzed cyclization and one-pot reductions, offers optimal balance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
